molecular formula C15H17N5O3 B609810 P516-0475 CAS No. 1359627-33-0

P516-0475

Cat. No.: B609810
CAS No.: 1359627-33-0
M. Wt: 315.33
InChI Key: IFMRJCJHUJEJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Quorum Sensing (QS) in Gram-Positive Bacteria

Gram-positive bacteria commonly utilize peptide-based molecules as their quorum sensing signals. These peptides are typically synthesized as pre-peptides, processed, and then exported outside the cell. Upon reaching a sufficient extracellular concentration, they are often re-imported into the cytoplasm via dedicated transport systems, where they interact with intracellular receptors, frequently transcriptional regulators, to modulate gene expression. nih.gov

Definition and Significance of Intercellular Communication in Microbial Populations

Intercellular communication in microbial populations, mediated by QS, is crucial for coordinating a variety of physiological activities and social behaviors. These include, but are not limited to, biofilm formation, the production of virulence factors, antibiotic production, and the development of competence. nih.gov By acting in a coordinated manner, bacterial populations can enhance their survival, adapt to changing environments, and successfully colonize hosts.

Mechanisms of Gene Expression Coordination and Social Behaviors

QS systems enable bacteria to sense their population density and synchronize gene expression across the community. This coordination allows for collective actions that would be ineffective if undertaken by individual cells. The binding of signaling molecules to their cognate receptors typically leads to conformational changes in the receptor proteins, altering their activity and their ability to interact with DNA or other cellular components, ultimately impacting the transcription of target genes.

The Rgg-Short Hydrophobic Pheromone (SHP) Quorum Sensing System in Streptococcus pyogenes

Streptococcus pyogenes, also known as Group A Streptococcus (GAS), is a significant human pathogen that utilizes several QS mechanisms, including the Rgg-SHP pathway. nih.gov The Rgg family proteins are conserved transcription factors that are modulated by short peptides. nih.gov The Rgg-SHP system in S. pyogenes is particularly important for regulating virulence, antimicrobial resistance, and biofilm formation. nih.gov

Role of Rgg2/3 Regulatory Circuit in S. pyogenes Pathogenesis

The Rgg2/3 QS circuit is a key regulatory system in S. pyogenes pathogenesis. This system involves two homologous Rgg proteins, Rgg2 and Rgg3, which respond to short hydrophobic peptide pheromones, primarily SHP2 and SHP3. nih.gov The Rgg2/3 system has been shown to regulate phenotypes critical for establishing infection and interacting with the host, including cellular aggregation, biofilm formation, resistance to host lysozyme (B549824), and modulation of macrophage responses.

Regulation of Biofilm Formation and Antimicrobial Resistance by Rgg-SHP System

The Rgg-SHP system plays a significant role in regulating biofilm formation in S. pyogenes. Activation of the Rgg2/3 pathway leads to increased biogenesis of biofilms. nih.gov Biofilms provide bacteria with protection from environmental stresses and host immune responses, contributing to persistent infections. Furthermore, the Rgg2/3 system is involved in regulating antimicrobial resistance, notably resistance to lysozyme, a component of the host innate immune system. nih.gov This increased lysozyme resistance upon Rgg-SHP signaling is mediated, in part, by the expression of a small protein called StcA.

Pheromone-Mediated Transcriptional Regulation by Rgg Proteins

The activity of Rgg2 and Rgg3 transcription factors is directly regulated by their interaction with SHP pheromones. nih.gov SHP peptides are processed and imported into the cytoplasm, where they bind to Rgg2 and Rgg3. nih.gov While the precise mechanisms can be complex and involve interplay between the two regulators, SHP binding generally leads to the modulation of Rgg protein conformation and their ability to bind to target DNA promoter regions, thereby altering gene transcription. Rgg2 is typically considered a transcriptional activator, requiring SHP binding for full induction of target genes, while Rgg3 has been described as a repressor that is derepressed upon SHP binding, or as a competitor for DNA binding with Rgg2. The net effect of SHP binding to both Rgg2 and Rgg3 is typically the robust expression of Rgg2/3-controlled genes.

Properties

CAS No.

1359627-33-0

Molecular Formula

C15H17N5O3

Molecular Weight

315.33

IUPAC Name

N-(3-Methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinoxaline-3-carboxamide

InChI

InChI=1S/C15H17N5O3/c1-9-4-5-11-10(8-9)17-15(22)13-12(18-19-20(11)13)14(21)16-6-3-7-23-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,21)(H,17,22)

InChI Key

IFMRJCJHUJEJJY-UHFFFAOYSA-N

SMILES

O=C(C1=C2N(N=N1)C3=C(C=C(C)C=C3)NC2=O)NCCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

P516-0475;  P5160475;  P516 0475;  P-5160475;  P 5160475

Origin of Product

United States

Discovery and Identification of P516 0475 As a Quorum Sensing Modulator

High-Throughput Screening Methodologies for Quorum Sensing Modulators

The identification of small molecules that can modulate bacterial quorum sensing often relies on high-throughput screening (HTS) methodologies. HTS allows for the rapid evaluation of large chemical libraries to find compounds with desired biological activities.

Cell-Based Screens for Pathway Activity Modulation

Cell-based screens are a valuable approach for identifying quorum sensing modulators. These screens involve using bacterial cells engineered to report on the activity of a specific QS pathway. By exposing these reporter strains to diverse chemical compounds, researchers can identify molecules that either activate or inhibit the target pathway. bldpharm.com This method is particularly useful for discovering compounds that modulate complex biological processes within a living cellular context. The identification of P516-0475, for instance, highlights the utility of cell-based screens that modulate pathway activities to identify unanticipated therapeutic targets contributing to QS signaling. bldpharm.com

High-Throughput Luciferase Assay Systems for Rgg Regulation

Luciferase assay systems are widely employed as reporter genes in molecular biology to study gene expression and regulation. These systems are well-suited for high-throughput screening formats due to their sensitivity and ease of measurement using luminometers. In the context of quorum sensing and Rgg regulation, luciferase reporter assays can be constructed by placing the luciferase gene under the control of a promoter regulated by the Rgg system of interest. Changes in luminescence then serve as a quantitative measure of Rgg-mediated transcriptional activity. This allows for the rapid screening of numerous compounds to identify those that influence Rgg regulation. Dual-luciferase reporter systems, which utilize two different luciferases, can also be used for normalization, improving the accuracy of the results in HTS applications.

Identification of this compound as a Novel Inducer of Streptococcus pyogenes Rgg2/3 System

Through screening efforts aimed at identifying small-molecule inducers of the Streptococcus pyogenes Rgg2/3 QS system, the compound this compound was identified. bldpharm.com this compound was found to specifically induce the expression of genes regulated by the Rgg2/3 system. bldpharm.com Notably, this induction occurred at concentrations lower than those typically required for standard QS induction. bldpharm.com

Further research into the mode of action of this compound revealed that it functions by inhibiting the S. pyogenes endopeptidase PepO. bldpharm.com PepO is a neprilysin-like metalloendopeptidase responsible for degrading the short hydrophobic pheromones (SHPs) that are the signaling molecules for the Rgg2/3 system. bldpharm.com By inhibiting PepO, this compound leads to the stabilization of SHP pheromones in the culture medium. bldpharm.com The increased concentration of stable SHP pheromones then results in the induction of the Rgg2/3 QS system and the subsequent expression of Rgg2/3-regulated genes, such as those involved in lysozyme (B549824) resistance. cymitquimica.com

Experimental evidence supporting this mechanism includes the observation that an S. pyogenes mutant deficient in pepO was unresponsive to this compound. bldpharm.com Additionally, in vitro experiments demonstrated that this compound directly inhibited recombinant PepO, acting as an uncompetitive inhibitor. bldpharm.com This detailed research established this compound as a novel chemical inducer of the Streptococcus pyogenes Rgg2/3 quorum sensing system operating through the inhibition of the pheromone-degrading enzyme PepO. bldpharm.com

Contextualization within Existing Quorum Sensing Modulators (e.g., Cyclosporin (B1163) A, Valspodar)

This compound represents a distinct class of quorum sensing modulator when compared to other known compounds affecting the Streptococcus pyogenes Rgg2/3 system, such as Cyclosporin A (CsA) and its analog Valspodar. While this compound acts as an inducer or agonist of the Rgg2/3 system by inhibiting PepO and stabilizing SHP pheromones, Cyclosporin A and Valspodar have been shown to negatively regulate or inhibit the Rgg2/3 QS system. cymitquimica.com

Cyclosporin A and Valspodar exert their inhibitory effects through a different mechanism, involving direct interactions with the Rgg2 and Rgg3 proteins themselves. cymitquimica.com This direct interaction with the Rgg regulators leads to a decrease in the activity of the Rgg2/3 system and consequently reduces phenotypes controlled by this pathway, such as biofilm formation. cymitquimica.com Cyclosporin A is known to target specific Rgg molecules within S. pyogenes. cymitquimica.com

Therefore, while Cyclosporin A and Valspodar function as inhibitors by interacting directly with the Rgg regulators, this compound functions as an inducer by targeting the enzyme (PepO) responsible for degrading the signaling pheromones, thereby increasing pheromone concentration and activating the system. This difference in mechanism highlights the diverse strategies by which small molecules can modulate bacterial quorum sensing.

Compound NamePubChem CIDCAS NumberRole in Rgg2/3 System ModulationMechanism of Action
This compoundNot Available1359627-33-0Inducer/AgonistInhibition of PepO
Cyclosporin A528437359865-13-3InhibitorDirect interaction with Rgg2/3
Valspodar5281884121584-18-7InhibitorDirect interaction with Rgg2/3

Mechanism of Action of P516 0475 in Bacterial Quorum Sensing

Direct Inhibition of PepO Endopeptidase Activity by P516-0475

The primary molecular target of this compound is the endopeptidase PepO. nih.govnih.gov This enzyme plays a crucial role in quenching the Rgg2/3 quorum sensing circuit by degrading the peptide pheromones essential for its activation.

Biochemical assays using recombinant PepO have demonstrated that this compound acts as a direct inhibitor of its enzymatic activity. nih.govnih.gov Kinetic studies have further characterized this compound as an uncompetitive inhibitor. This mode of inhibition suggests that this compound binds to the enzyme-substrate complex, rather than to the free enzyme, to exert its inhibitory effect.

Inhibitor Target Enzyme Inhibition Type Effect
This compoundRecombinant PepOUncompetitiveDirect inhibition of endopeptidase activity

PepO is a neprilysin-like metalloendopeptidase. nih.govnih.gov Members of this peptidase family are known to process or degrade biologically active peptides across various organisms. In S. pyogenes, PepO is responsible for the rapid turnover and degradation of short hydrophobic pheromones (SHPs), specifically SHP2 and SHP3, which are the signaling molecules for the Rgg2/3 system. nih.gov By degrading these pheromones, PepO effectively down-regulates and switches off the quorum-sensing pathway. nih.gov

A key piece of evidence for the mechanism of this compound is the observation that S. pyogenes mutants lacking a functional pepO gene are unresponsive to the compound. nih.govnih.gov In wild-type bacteria, this compound induces the Rgg2/3 system at SHP concentrations that would normally be too low to trigger a response. However, in a ΔpepO mutant, where the pheromone-degrading enzyme is absent, the Rgg2/3 system is already highly active due to the natural accumulation of SHPs, and the addition of this compound has no further effect. nih.gov This demonstrates that the activity of this compound is entirely dependent on its inhibition of PepO. nih.govnih.gov

Stabilization of Short Hydrophobic Pheromones (SHPs) in Culture

By inhibiting the primary enzyme responsible for SHP degradation, this compound leads to the stabilization and accumulation of these pheromones in the bacterial culture medium. nih.govnih.gov

The inhibition of PepO by this compound allows SHP2 and SHP3 pheromones to accumulate to concentrations that meet the necessary threshold for stimulating the Rgg2/3 quorum sensing pathway. nih.gov This stabilization means that the QS system can be activated even when the initial production of SHPs is low. This compound effectively sensitizes the bacteria to their own signaling molecules, lowering the concentration of pheromone required to induce a response. nih.govnih.gov

Induction of Rgg2/3-Regulated Gene Expression

The ultimate consequence of PepO inhibition and SHP stabilization by this compound is the induction of genes regulated by the Rgg2/3 QS system. nih.govnih.gov The Rgg2/3 circuit controls the expression of genes that influence the bacterial surface and confer resistance to host defenses like lysozyme (B549824). nih.gov When SHPs bind to the intracellular receptors Rgg2 and Rgg3, they modulate their transcriptional activity. uic.edu Rgg3 acts as a repressor, and its binding to SHP causes it to release from DNA, leading to de-repression. Rgg2 is a transcriptional activator that is stimulated by SHP binding. nih.govuic.edu This coordinated action leads to a robust expression of target genes, including the shp genes themselves in a positive feedback loop. nih.gov

Regulator Function Interaction with SHP Effect on Gene Expression
Rgg3Transcriptional RepressorBinds SHP, releases from DNADe-repression
Rgg2Transcriptional ActivatorBinds SHP, activates transcriptionActivation

Specific Induction of Rgg2/3-Regulated Genes at Lower SHP Concentrations

A critical aspect of this compound's activity is its ability to facilitate the induction of Rgg2/3-regulated genes at concentrations of SHP pheromones that would typically be insufficient to trigger the quorum-sensing response. nih.govnih.gov In the natural state, the activity of the Rgg2/3 system is dependent on the concentration of SHP pheromones reaching a certain threshold. Below this threshold, the repressor activity of Rgg3 dominates.

The inhibitory action of this compound on PepO alters this dynamic. By preventing the degradation of SHPs, this compound allows for the accumulation of these signaling peptides even when they are produced at a basal level. This stabilization effectively lowers the required concentration of endogenously produced SHPs to activate the system. Consequently, in the presence of this compound, the Rgg2/3 quorum-sensing system becomes responsive to lower levels of its signaling molecules, leading to the expression of target genes under conditions where they would otherwise remain repressed. nih.govnih.gov

Key Proteins in the this compound Mediated Rgg2/3 Pathway
ProteinFunctionEffect of this compound
This compoundChemical CompoundInhibits PepO
PepOMetallo-endopeptidaseInhibited, leading to SHP stabilization
SHP (SHP2/SHP3)PheromoneAccumulates at lower concentrations
Rgg3Transcriptional RepressorRepression is relieved at lower SHP levels
Rgg2Transcriptional ActivatorActivation occurs at lower SHP levels

Regulation of Downstream Genes by Rgg2/3 Receptors

The Rgg2/3 quorum-sensing system in Streptococcus pyogenes directly controls the transcription of two primary operons. The activation of this system, potentiated by this compound, leads to the coordinated expression of the genes within these operons. The regulation is mediated by the dual action of the Rgg2 and Rgg3 receptors.

In the absence of sufficient SHP levels, the Rgg3 protein binds to the promoter regions of the target operons, acting as a transcriptional repressor and preventing gene expression. When the concentration of SHPs increases, as is the case when their degradation is inhibited by this compound, the pheromones bind to Rgg3. This binding induces a conformational change in Rgg3, causing it to dissociate from the DNA and thereby relieving the repression.

Concurrently, the SHP pheromones bind to the Rgg2 protein, which functions as a transcriptional activator. The binding of SHPs to Rgg2 is necessary for it to effectively promote the transcription of the downstream target genes. Thus, the accumulation of SHPs due to the action of this compound leads to a switch-like activation of gene expression, characterized by the derepression by Rgg3 and activation by Rgg2.

The primary downstream targets of the Rgg2/3 system include an operon containing the shp2 gene itself and the stcA gene. Another regulated operon includes the shp3 gene followed by a cluster of genes designated spy49_0450 through spy49_0460. The products of these genes are implicated in various cellular processes, including biofilm formation and modulation of the host immune response.

Downstream Genes Regulated by the Rgg2/3 System
OperonKey GenesKnown or Putative Function of Gene Products
shp2 Operonshp2Encodes the SHP2 pheromone precursor
stcAAssociated with enhanced lysozyme resistance and biofilm formation
shp3 Operonshp3Encodes the SHP3 pheromone precursor
spy49_0450–spy49_0460A cluster of nine putative enzymes and a major facilitator superfamily (MFS) transporter, required for QS-induced immune suppression

Biological Implications and Functional Consequences of P516 0475 Activity

Modulation of Streptococcus pyogenes Behavior and Phenotypes

Activation of the Rgg2/3 QS system by molecules like P516-0475 leads to significant alterations in the behavior and observable characteristics (phenotypes) of Streptococcus pyogenes. These modulations are critical for the bacterium's survival, adaptation, and interaction within its host environment.

Positive Modulation of Lysozyme (B549824) Resistance

A key functional consequence of Rgg2/3 system activation is an increase in the resistance of S. pyogenes to lysozyme. Lysozyme is a component of the innate immune system found in host secretions, capable of degrading bacterial cell walls. The Rgg2/3 QS circuit directly controls the expression of genes that contribute to this resistance. neobioscience.comnih.gov Research indicates that activation of this pathway enhances the bacterium's ability to withstand the lytic effects of host lysozyme. This compound, by inducing the Rgg2/3 system, has been shown to positively modulate lysozyme resistance in S. pyogenes. gen.storebindingdb.org Studies have identified stcA (spy49_0414c) as one of the Rgg2/3-regulated genes associated with this enhanced lysozyme resistance.

Effects on Biofilm Formation (through Rgg2/3 system activation)

The Rgg2/3 regulatory circuit plays a significant role in controlling the development of biofilms in S. pyogenes. Biofilms are structured communities of bacteria encased in a self-produced matrix, which provide protection and contribute to persistent infections. Activation of the Rgg2/3 pathway, typically in response to SHP2 and SHP3 pheromones, leads to increased biofilm formation. Specifically, in strains like S. pyogenes M49 NZ131, Rgg2 activation driven by SHP2/3 induces biofilm production. Conversely, the regulator Rgg3 acts antagonistically by repressing SHP2/3 production, thereby inhibiting biofilm formation. As an agonist of the Rgg2/3 system, this compound promotes the activation state of this system, which is associated with increased biogenesis of biofilms. gen.storebindingdb.org

Interactions with Host Systems (Pre-clinical Research Focus)

Beyond its effects on bacterial physiology, the Rgg2/3 QS system, and thus its activation by compounds like this compound, has significant implications for the interaction of S. pyogenes with the host immune system, particularly in pre-clinical research settings.

Suppression of Macrophage Proinflammatory Cytokine Responses by QS-Active Bacteria

Research has demonstrated that Streptococcus pyogenes strains with an activated Rgg2/Rgg3 QS system can diminish the inflammatory response mounted by host cells, particularly macrophages. researchgate.netnih.gov This suppressive effect is observed in vitro, where QS-active GAS can suppress the production of proinflammatory cytokines by macrophages. nih.gov This suppression is potent enough to persist even in the presence of other stimuli that would normally induce a strong inflammatory response. researchgate.net Studies assessing macrophage activation through indicators like cytokine production and NF-κB activity have shown a substantial suppression upon interaction with QS-active GAS. nih.gov Key proinflammatory cytokines whose production is suppressed include TNF-α, IL-6, and IL-1β. nih.gov

Influence on NF-κB Activity in Host Cells

A crucial aspect of the host immune response suppressed by QS-active S. pyogenes is the activity of NF-κB in host cells. nih.gov NF-κB is a protein complex that plays a central role in regulating the expression of genes involved in inflammation and immunity, including those encoding proinflammatory cytokines. Studies utilizing NF-κB reporter assays have shown that S. pyogenes mutants designed to mimic a constitutively activated QS state (QS-locked-ON mutants) suppress NF-κB activity in macrophages. researchgate.net This suppression of NF-κB signaling is a key mechanism by which QS-active GAS dampens the host inflammatory response. nih.gov

This compound as a Tool for Manipulating Bacterial Virulence

This compound has been identified as a small molecule capable of influencing bacterial behavior, specifically by modulating quorum sensing (QS) systems. nih.govuic.edu Quorum sensing is a process by which bacteria coordinate gene expression and behaviors across a population using chemical signals called pheromones. nih.govgoogle.com These coordinated behaviors can include the expression of virulence factors, which are molecules and systems that enable pathogens to colonize a host, evade the immune system, and cause disease. wikipedia.orgucsd.edueinsteinmed.edu

Research has shown that this compound acts as a novel inducer of the Rgg2/3 QS system in the human pathogen Streptococcus pyogenes (Group A Streptococcus, GAS). nih.govuic.eduresearchgate.net This induction occurs in the presence of short hydrophobic pheromones (SHPs) at concentrations lower than typically required for QS activation. nih.govuic.edu The Rgg2/3 QS circuit in S. pyogenes is known to control genes that affect resistance to host lysozyme and modify the bacterial surface, contributing to biofilm formation. nih.govresearchgate.net

The mechanism by which this compound induces this QS system involves the inhibition of the bacterial endopeptidase PepO. nih.govgoogle.com PepO is a neprilysin-like metalloendopeptidase that degrades SHP pheromones. nih.gov By inhibiting PepO, this compound stabilizes SHP pheromones in the bacterial culture, thereby leading to the induction of Rgg2/3-regulated genes. nih.gov This suggests that manipulating the enzymes responsible for degrading QS pheromones can be a strategy to influence bacterial communication and, consequently, virulence.

Studies have indicated that QS-active S. pyogenes can suppress host innate immune responses, specifically macrophage proinflammatory cytokine responses in vitro. researchgate.net Interference with this bacterial communication system could therefore serve as a strategy to counteract microbial efforts to manipulate host defenses. researchgate.net The finding that this compound can induce QS by inhibiting PepO highlights the potential of targeting pheromone-degrading enzymes as a means to modulate bacterial behavior and virulence. nih.gov

Conceptual Framework of Disarming Pathogens without Direct Bactericidal Effects

The emergence of multi-drug resistant bacteria poses a significant challenge to modern healthcare. google.com Traditional antibiotics often function by inhibiting bacterial growth or killing bacteria outright, which places strong selective pressure on bacteria to develop resistance. google.com An alternative strategy to combat bacterial infections is to "disarm" pathogens by targeting their ability to cause disease without necessarily killing them. google.comresearchgate.net This approach, often referred to as anti-virulence therapy, aims to reduce the selective pressure for resistance development compared to bactericidal treatments. google.com

The conceptual framework behind disarming pathogens centers on interfering with virulence factors or the regulatory systems that control their expression, such as quorum sensing. google.comwikipedia.orgucsd.edueinsteinmed.eduresearchgate.net By disrupting these mechanisms, the pathogen's ability to colonize, invade, or damage the host is diminished, allowing the host immune system to clear the infection more effectively. google.comresearchgate.net This approach shifts the focus from bacterial survival to bacterial pathogenesis.

This compound fits within this framework by targeting the Rgg2/3 quorum sensing system in S. pyogenes through the inhibition of PepO. nih.govgoogle.comresearchgate.net While the research indicates that this compound induces this specific QS system, the broader concept illustrated is the potential to manipulate bacterial communication pathways to impact virulence. nih.govresearchgate.net The identification of compounds like this compound through cell-based screens that modulate pathway activities underscores the usefulness of such approaches in identifying potential therapeutic targets that contribute to QS signaling and, by extension, pathogenesis. nih.gov

By focusing on inhibiting or modulating factors essential for virulence rather than viability, anti-virulence strategies like those potentially informed by the study of compounds like this compound aim to provide an alternative or complementary approach to traditional antibiotics in the fight against infectious diseases. google.comresearchgate.net

Research Methodologies and Techniques Employed in P516 0475 Studies

Bacterial Genetics and Mutagenesis for Target Validation

Bacterial genetics and mutagenesis have been instrumental in identifying and validating the biological target of P516-0475 within S. pyogenes.

Creation and Characterization of PepO-Deficient S. pyogenes Mutants

A key step in understanding the mode of action of this compound involved the creation and characterization of S. pyogenes mutants deficient in the pepO gene. PepO is identified as a neprilysin-like metallo-endopeptidase responsible for degrading short hydrophobic pheromones (SHPs) that are crucial for the Rgg2/3 quorum sensing system in S. pyogenes. nih.govresearchgate.net Studies found that an S. pyogenes mutant lacking PepO was unresponsive to this compound, strongly suggesting that PepO is the primary target of this compound. nih.govresearchgate.net

Characterization of these PepO-deficient mutants involves assessing their response to SHP pheromones and this compound compared to wild-type strains. By observing the lack of induction of Rgg2/3-regulated genes in the pepO mutant upon treatment with this compound, researchers were able to confirm that the compound's effect is mediated through the inhibition of PepO. nih.govresearchgate.net

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays have been crucial for understanding the direct interaction between this compound and its target enzyme, PepO, and for characterizing the nature of this inhibition.

In vitro Assays with Recombinant PepO

In vitro assays using recombinant PepO protein are employed to directly measure the enzymatic activity of PepO and its inhibition by this compound. nih.govcitexs.comprobechem.com Recombinant PepO is produced and purified, allowing for controlled experiments to assess its endopeptidase activity on relevant substrates, such as SHP pheromones or synthetic peptides that mimic the cleavage site. nih.govasm.org

These assays typically involve incubating recombinant PepO with a substrate in the presence or absence of this compound and measuring the rate of substrate degradation or product formation. Techniques such as spectrophotometry or fluorometry can be used to monitor the reaction kinetics, depending on the nature of the substrate and product. numberanalytics.comassayquant.combmglabtech.com

Determination of Inhibition Kinetics (e.g., Uncompetitive Inhibition)

Enzyme kinetics studies are performed using the in vitro assay data to determine the type and potency of PepO inhibition by this compound. By varying the concentrations of both the substrate and this compound, researchers can analyze the reaction rates and fit the data to different enzyme inhibition models, such as Michaelis-Menten kinetics. numberanalytics.com

Studies have shown that this compound directly inhibited recombinant PepO in vitro as an uncompetitive inhibitor. nih.govresearchgate.netcitexs.comprobechem.com Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, reducing both the apparent Michaelis constant (Km) and the maximum reaction rate (Vmax). numberanalytics.com This type of inhibition suggests that this compound binds to PepO only after the enzyme has bound its substrate.

Molecular Biology Techniques for Gene Expression Analysis

Molecular biology techniques are utilized to investigate the downstream effects of this compound on gene expression, particularly focusing on the Rgg2/3 quorum sensing regulon.

Luciferase Reporter Systems for Monitoring Rgg2/3-Regulated Genes

Luciferase reporter systems are a common tool for monitoring the transcriptional activity of specific genes or promoters in live bacterial cells. promega.compromegaconnections.com In studies with this compound, luciferase reporter systems have been constructed where the expression of the luciferase gene (luxAB) is driven by the promoter of Rgg2/3-regulated genes, such as shp3. researchgate.netnih.gov

By introducing these reporter constructs into S. pyogenes strains (including wild-type and mutant backgrounds), researchers can quantify the activity of the Rgg2/3 system by measuring the luminescence produced by the bacterial culture. promega.comresearchgate.netnih.gov An increase in luciferase activity indicates increased transcription of the reporter gene, reflecting the activation of the Rgg2/3 regulon. Studies using this technique have shown that this compound specifically induced the expression of Rgg2/3-regulated genes in the presence of SHP pheromones, even at concentrations lower than typically required for induction. nih.govresearchgate.net This provides a sensitive and quantitative method to assess the impact of this compound on the quorum sensing pathway. researchgate.netnih.gov

Transcriptional Analysis of QS Pathways

Transcriptional analysis is a key method used to understand how this compound influences the expression of genes regulated by quorum sensing pathways in Streptococcus. By examining the levels of mRNA transcripts corresponding to Rgg2/3-regulated genes, researchers can determine the extent to which this compound activates or modulates these pathways. Studies have shown that this compound specifically induces the expression of Rgg2/3-regulated genes, even at lower concentrations of SHP pheromones than typically required for induction. nih.govresearchgate.net This indicates that this compound enhances the sensitivity or effectiveness of the QS response.

Cell-Based Reporter Systems for Pathway Modulation

Cell-based reporter systems are valuable tools for monitoring and quantifying the activity of QS pathways in response to compounds like this compound. nih.govpromega.combio-connect.nl These systems typically involve coupling the promoter of a QS-regulated gene to a reporter gene, such as luciferase. promega.combio-connect.nl When the QS pathway is activated, the reporter gene is expressed, producing a measurable signal (e.g., light) that correlates with the level of pathway induction. promega.combio-connect.nl

In the context of this compound research, cell-based screens utilizing reporter systems have been instrumental in identifying the compound as a small-molecule inducer of the Rgg2/3 QS system. nih.govgoogle.comresearchgate.net These systems allow for high-throughput screening of compound libraries to identify molecules that modulate QS activity. google.comnih.govbio-connect.nl The use of appropriate mutant strains, such as those deficient in pepO, in these reporter assays has helped to pinpoint the target of this compound. nih.govresearchgate.net For instance, the observation that a pepO deficient mutant was unresponsive to this compound in a cell-based reporter assay provided strong evidence that PepO is the primary target of the compound. nih.govresearchgate.net

Interaction Studies of Rgg Proteins with Pheromones and Modulators

Understanding how Rgg proteins interact with peptide pheromones and modulators like this compound is fundamental to deciphering the molecular basis of QS regulation. While this compound primarily targets PepO, the downstream effects involve the interaction of stabilized SHP pheromones with Rgg proteins. nih.gov Techniques that probe protein-ligand interactions are therefore relevant in the broader study of the QS system modulated by this compound.

Fluorescence Polarization (FP) Assays

Fluorescence polarization (FP) assays are a common technique used to study molecular interactions, including protein-peptide binding. pepperprint.comthermofisher.comnih.govmdpi.comnih.gov This method relies on the change in the rotational mobility of a fluorescently labeled molecule (e.g., a peptide pheromone) upon binding to a larger molecule (e.g., an Rgg protein). pepperprint.comthermofisher.comnih.gov When a small fluorescently labeled peptide is free in solution, it rotates rapidly, resulting in low fluorescence polarization. pepperprint.comthermofisher.com When the peptide binds to a larger protein, the rotation slows down, leading to an increase in fluorescence polarization. pepperprint.comthermofisher.com

FP assays can be used to determine binding affinities (Kd) and to screen for compounds that compete with the labeled ligand for binding to the protein. pepperprint.comnih.gov While direct FP studies of this compound binding to Rgg proteins are less likely given its indirect mechanism via PepO inhibition, FP assays are valuable for studying the interaction between SHP pheromones and Rgg proteins. biorxiv.orgpnas.orgpnas.orgnih.gov These studies can characterize the binding of SHP pheromones to Rgg2 and Rgg3 and investigate how other molecules, including potential QS inhibitors that act directly on Rgg proteins (like cyclosporin (B1163) A or valspodar), affect these interactions. google.combiorxiv.orgpnas.orgnih.gov

X-ray Crystal Structures of Rgg Proteins (General Context)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at an atomic level. biorxiv.orgpnas.orgpnas.orgnih.gov Obtaining crystal structures of Rgg proteins, alone or in complex with their peptide pheromones or modulators, provides critical insights into the molecular basis of their function and regulation. These structures reveal the binding sites for pheromones and DNA, as well as conformational changes that occur upon ligand binding. biorxiv.orgpnas.orgpnas.orgnih.gov

While direct structural studies of Rgg proteins in complex with this compound are not directly relevant due to this compound targeting PepO, the structural information on Rgg proteins is essential for understanding the downstream effects of increased SHP pheromone concentrations caused by this compound. nih.govresearchgate.net X-ray crystal structures of Rgg2 and Rgg3, including those in complex with SHP pheromones or inhibitors like cyclosporin A, have been determined. biorxiv.orgpnas.orgpnas.orgnih.gov These structures have revealed details about how Rgg proteins recognize target DNA promoters and how their interaction with SHP peptides or inhibitors influences their activity. biorxiv.orgpnas.orgpnas.orgnih.gov For example, structures have shown that SHP peptides likely bind to the concave surface of the Rgg protein repeat domain. pnas.org Structural studies have also contributed to a revised model of Rgg regulatory interplay, suggesting that both Rgg2 and Rgg3 can function as transcriptional activators, with competition for DNA promoters influencing their roles. biorxiv.orgpnas.orgnih.gov

Structural and Synthetic Considerations of P516 0475

Chemical Classification: Heteroaromatic Compound

P516-0475 is classified as a heteroaromatic compound. nih.govnih.gov This classification is based on its molecular structure, which includes a fused ring system containing atoms other than carbon, specifically nitrogen, within the aromatic rings. The core structure, identified by its chemical name as atriazolo[1,5-a]quinoxaline derivative, exemplifies a fused heteroaromatic system. nih.gov Heteroaromatic compounds are prevalent in various areas of chemistry, including medicinal chemistry and materials science, due to their unique electronic and structural properties. nih.gov

Molecular Formula and Basic Composition (C15H17N5O3)

The molecular formula of this compound is C15H17N5O3. nih.gov This formula indicates that each molecule of this compound is composed of 15 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms. The molecular weight is reported as 315.33. nih.gov This elemental composition and the arrangement of these atoms into a specific molecular structure define the chemical identity and properties of this compound. The presence of multiple nitrogen atoms within the fused ring system and the carboxamide functional group are key features of its composition. nih.gov

Synthetic Strategies Relevant to Similar Chemical Structures (General Context)

The synthesis of complex heteroaromatic compounds like this compound often involves a sequence of reactions, including the construction of the heteroaromatic core, intramolecular cyclization steps to form fused ring systems, and the preparation of key intermediates. General strategies employed in the synthesis of similar chemical structures provide insight into potential routes for accessing this compound.

Synthesis of Heteroaromatic Cores

The construction of heteroaromatic cores is a fundamental aspect of synthesizing compounds like this compound. Various methods exist for synthesizing different heteroaromatic systems, such as pyridines, pyrroles, furans, and fused heterocycles. nih.gov These methods can involve cycloaddition reactions, condensation reactions, or transition-metal-catalyzed couplings, utilizing a variety of starting materials and reagents to assemble the desired ring structures. For instance, the synthesis of triazole rings, a component of this compound's core, can be achieved through various cyclization reactions.

Intramolecular Cyclization and Ring Formation

Intramolecular cyclization reactions are crucial for forming cyclic and fused ring systems within a molecule. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to the creation of a ring. In the context of synthesizing fused heteroaromatic systems like the triazoloquinoxaline core of this compound, intramolecular cyclization steps are essential for closing the rings and establishing the correct connectivity and aromaticity. Transition-metal-catalyzed intramolecular cyclization is a powerful strategy for accessing various heterocycles, including medium-sized rings.

Preparation of Intermediates for Related Compounds

The synthesis of complex molecules often relies on the preparation and transformation of key intermediates. For compounds structurally related to this compound, the synthesis might involve preparing functionalized aromatic or heteroaromatic precursors that can then undergo cyclization or coupling reactions to form the final fused system. Different reactive intermediates, such as azatitanacyclopentadienes, enamines, and acyl ketenes, have been utilized in the synthesis of various heterocyclic compounds. The specific synthetic route for this compound would likely involve tailored intermediates designed to facilitate the formation of the triazoloquinoxaline core and the attachment of the methoxypropyl and carboxamide substituents. nih.gov

Analog Development and Structure-Activity Relationship (SAR) Studies

Analog development and Structure-Activity Relationship (SAR) studies are common practices in medicinal chemistry and chemical biology to understand how modifications to a molecule's structure affect its biological activity. While detailed SAR studies specifically for this compound analogs in a purely synthetic context were not extensively found in the search results, the principle of SAR is highly relevant to compounds with biological activity like this compound, which is known to inhibit endopeptidase PepO and act as an agonist of the Rgg2/3 system.

General SAR studies involve synthesizing a series of compounds with systematic structural variations based on a lead compound (in this case, this compound) and evaluating their biological activity. By correlating the structural changes with the observed changes in activity, researchers can deduce which parts of the molecule are important for its function and how modifications might enhance or alter that function. This iterative process of synthesis and testing guides the design of new analogs with improved properties. Although specific data tables on this compound analog SAR are not provided in the search results, the development of related heteroaromatic compounds for various applications often involves such systematic investigations.

Future Directions and Unanswered Questions in P516 0475 Research

Elucidation of P516-0475's Precise Binding Site and Conformational Changes Induced in PepO

While this compound is known to inhibit recombinant PepO in vitro as an uncompetitive inhibitor, the exact nature of its interaction with the enzyme remains to be fully elucidated. Future research should aim to precisely map the binding site of this compound on PepO. Given the uncompetitive inhibition profile, this suggests binding to the enzyme-substrate complex, but the specific residues or structural features involved are not yet defined. Furthermore, a detailed understanding of the conformational changes that occur in PepO upon binding of its substrate (SHP pheromones) and how this compound influences these changes is crucial. Structural studies, such as X-ray crystallography or cryo-electron microscopy of PepO in its various states ( apo-enzyme, substrate-bound, and this compound-bound), coupled with advanced spectroscopic techniques, are needed to provide a high-resolution picture of these interactions. Understanding these molecular details will be fundamental for rational design efforts aimed at developing optimized PepO inhibitors.

Investigation of this compound Activity in Diverse Gram-Positive Pathogens Beyond S. pyogenes

This compound's activity has been primarily characterized in S. pyogenes. However, PepO homologs or similar pheromone-degrading enzymes and Rgg-like QS systems are present in other Gram-positive bacteria. asm.orgasm.orgmdpi.com While initial observations suggest this compound may have only a modest effect on other streptococcal species compared to S. pyogenes, a systematic investigation across a diverse panel of Gram-positive pathogens is warranted. asm.orgasm.org This would involve testing the ability of this compound to inhibit PepO activity or modulate QS in other streptococcal species (e.g., S. pneumoniae, S. agalactiae) and other relevant Gram-positive bacteria known to utilize peptide-based QS systems. mdpi.comgoogle.comcit.ie Such studies would determine the breadth of this compound's activity and its potential as a tool or lead compound for modulating QS in a wider range of bacterial pathogens.

Exploring the Implications of this compound-Induced QS Activation in Relevant in vivo Bacterial Models (excluding human clinical trials)

Understanding the biological consequences of this compound-induced QS activation in a living host context is a critical future direction. While human clinical trials are excluded from this scope, studies in relevant in vivo bacterial models are essential. This could involve using established animal models of S. pyogenes infection to assess how this compound administration impacts bacterial colonization, dissemination, virulence factor expression, and host immune responses. researchgate.netnih.gov Given that Rgg2/3 activation can influence interactions with host immune cells, investigating how this compound-induced QS affects these interactions in vivo is particularly important. researchgate.net Such studies would provide valuable insights into the potential therapeutic implications (both positive and negative) of modulating S. pyogenes QS in a complex biological environment.

Development of Novel this compound Analogs with Enhanced or Modified QS Modulatory Activities

The identification of this compound as a QS inducer through PepO inhibition opens the door for the rational design and synthesis of novel analogs. Future research should focus on developing a library of this compound derivatives with modified chemical structures. wisc.edumdpi.comresearchgate.net These analogs could be designed to exhibit enhanced potency against PepO, altered specificity for different bacterial species or QS systems, or even to act as QS inhibitors rather than inducers, depending on the desired therapeutic outcome. Structure-activity relationship studies, guided by the insights gained from the binding site elucidation (Section 7.1), will be crucial in this process. Evaluating these analogs in relevant in vitro and in vivo models will help identify compounds with optimized properties for potential anti-virulence applications or as probes for studying QS.

Computational Modeling and in silico Approaches for this compound-PepO Interactions and Ligand Design

Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can play a significant role in advancing this compound research. acs.orgnih.govmdpi-res.comdokumen.pub These in silico approaches can complement experimental studies by providing theoretical insights into the binding mode of this compound to PepO, predicting the effects of structural modifications on binding affinity, and facilitating the virtual screening of large chemical libraries to identify potential new PepO inhibitors or QS modulators. Computational modeling can also help to understand the conformational dynamics of PepO and how this compound binding influences these dynamics. Integrating computational and experimental approaches will accelerate the discovery and optimization of this compound-based compounds.

Q & A

Q. How to determine the appropriate concentration range for P516-0475 in initial quorum sensing experiments?

Methodological Answer: Begin with titration studies to identify the threshold concentration for biological activity. For example, in Streptococcus models, this compound exhibits an "all-or-nothing" activation profile, with no activity at 6.25 µM but delayed activation at higher cell densities . Use a bioluminescent reporter assay to monitor real-time responses, and include controls for cell density variations. Ensure replicates to account for stochastic activation patterns.

Q. What in vitro assays are recommended for validating this compound's activity as a quorum sensing modulator?

Methodological Answer: Employ cell-based bioluminescent reporter assays, as described in foundational studies, to measure Rgg2/3 pathway activation . Include dose-response curves and negative controls (e.g., solvent-only treatments). For enzymatic inhibition assays (e.g., PepO activity), pair fluorometric or colorimetric substrate cleavage assays with this compound titration to quantify inhibition efficacy.

Q. How to ensure reproducibility in experiments involving this compound?

Methodological Answer: Follow guidelines for experimental rigor:

  • Document detailed protocols for compound preparation, storage (e.g., solubility in DMSO), and handling.
  • Standardize cell culture conditions (e.g., growth phase, media) to minimize variability in response .
  • Reference the Beilstein Journal’s reproducibility criteria, such as disclosing raw data thresholds and validation steps in supplementary materials .

Advanced Research Questions

Q. How to address contradictory results in this compound dose-response studies showing an "all-or-nothing" activation profile?

Methodological Answer:

  • Variable Control : Systematically test variables like cell density, as delayed activation in Streptococcus models depends on quorum-dependent signal amplification .
  • Statistical Analysis : Apply non-linear regression models to identify threshold concentrations. Use bootstrapping to assess confidence intervals for activation thresholds.
  • Contradiction Framework : Cross-validate findings with orthogonal assays (e.g., transcriptional analysis of quorum sensing genes) to confirm mechanistic consistency .

Q. What methodologies are effective for investigating structural analogs of this compound to elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis : Use combinatorial chemistry or fragment-based design to generate derivatives, focusing on functional groups critical for PepO inhibition .
  • High-Throughput Screening : Test analogs in parallel using the bioluminescent reporter assay. Include negative controls (e.g., scrambled compounds) to rule out non-specific effects.
  • Data Integration : Correlate structural features (e.g., hydrophobicity, steric bulk) with activity metrics using multivariate regression analysis .

Q. How to resolve discrepancies between enzymatic inhibition data and phenotypic outcomes in this compound studies?

Methodological Answer:

  • Mechanistic Validation : Combine enzymatic assays (e.g., PepO activity) with transcriptomic profiling to confirm downstream quorum sensing gene activation.
  • Time-Course Experiments : Monitor temporal dynamics, as phenotypic effects (e.g., bioluminescence) may lag behind enzymatic inhibition due to signal amplification .
  • Error Analysis : Quantify technical variability (e.g., pipetting accuracy) and biological noise (e.g., cell-to-cell heterogeneity) using error-propagation models .

Key Methodological Resources

  • Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) framework to structure hypotheses .
  • Data Contradiction Analysis : Apply iterative qualitative coding to identify and reconcile outliers .
  • Literature Review : Prioritize primary studies over reviews to avoid biased interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.